molecular formula C10H14N2O5 B8188713 4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester

4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester

Cat. No.: B8188713
M. Wt: 242.23 g/mol
InChI Key: INBJJDFOHBVEPO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and other fields .

Mechanism of Action

The mechanism of action of 4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring system is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the oxazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-10(2,3)17-9(14)12-6-5-16-7(11-6)8(13)15-4/h5H,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBJJDFOHBVEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=COC(=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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